

Technical Guide: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

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Compound of Interest

Compound Name:	2-Bromo-N-(P-toluenesulfonyl)pyrrole
Cat. No.:	B1334421

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a stable, crystalline derivative of 2-bromopyrrole. The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose: it deactivates the pyrrole ring to prevent unwanted side reactions such as over-bromination and polymerization, and it provides a stable, crystalline solid that is easier to handle and purify compared to the unstable 2-bromopyrrole.^[1] This compound is a key synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrrole moiety into more complex molecular architectures.^[1] The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[2][3]} Consequently, 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

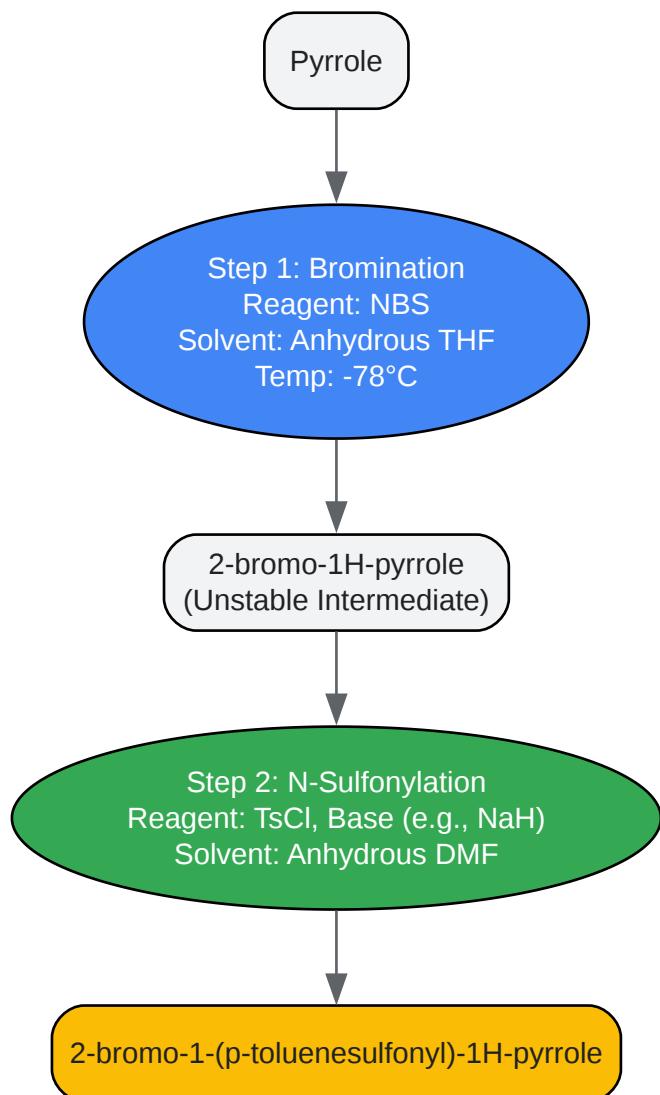
The key physicochemical data for 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole are summarized in the table below. This information is critical for its use in synthesis, including determining appropriate reaction solvents and purification methods.

Property	Value	Source
CAS Number	290306-56-8	[4]
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂ S	[4]
Molecular Weight	300.17 g/mol	[4]
Appearance	Colorless to light yellow solid	[5]
Melting Point	102-105 °C	[5]
Purity	Typically ≥97%	[4]
Solubility	Soluble in most organic solvents (e.g., methanol, ethanol, chloroform).	[5]

Synthesis and Experimental Protocols

The synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is typically achieved in a two-step sequence starting from pyrrole. The first step is the selective mono-bromination of pyrrole, followed by the N-sulfonylation with p-toluenesulfonyl chloride.[\[1\]](#)[\[5\]](#)

Logical Workflow for Synthesis



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Caption: Two-step synthesis of the target compound from pyrrole.

Protocol 1: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of 2-bromo-1H-pyrrole

- Materials: Pyrrole, N-bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).

- Procedure:
 - Dissolve pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Dissolve NBS (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cooled pyrrole solution over 30-60 minutes. Maintaining the low temperature is crucial to prevent over-bromination, which leads to the formation of 2,5-dibromo-1H-pyrrole.[6]
 - Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
 - Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1H-pyrrole is highly unstable and should be used immediately in the next step without extensive purification.

Step 2: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

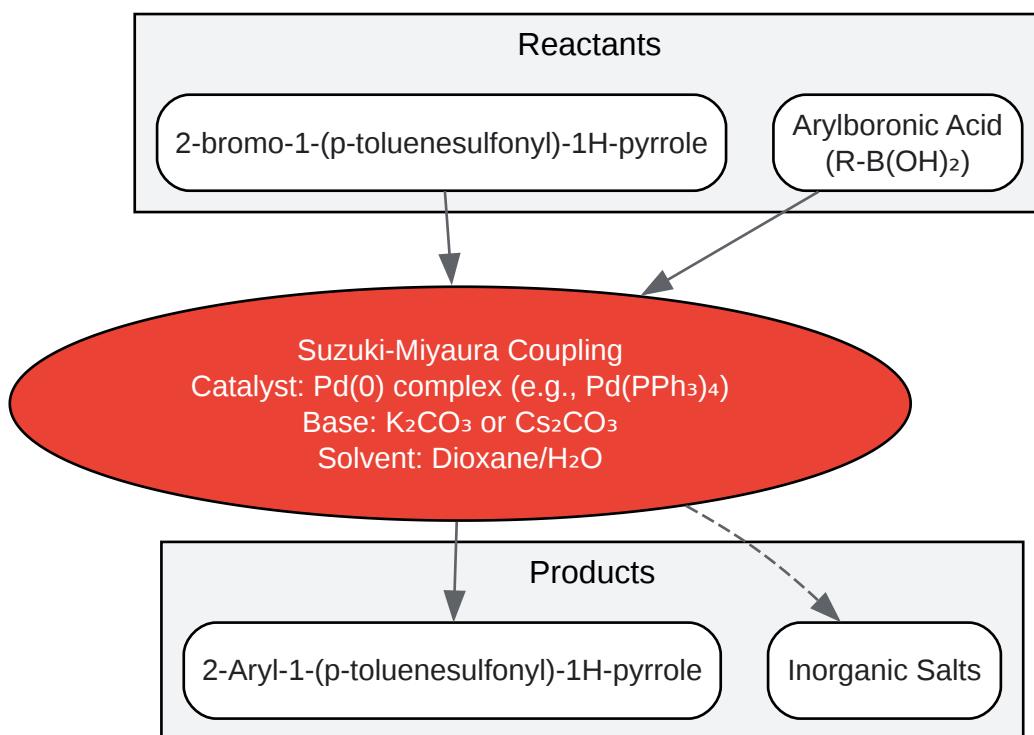
- Materials: Crude 2-bromo-1H-pyrrole, Sodium hydride (NaH, 60% dispersion in oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous N,N-Dimethylformamide (DMF).
- Procedure:
 - To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the crude 2-bromo-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise.
 - Stir the mixture at 0 °C for 30 minutes.

- Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
- Carefully quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole as a solid. The overall yield for the two steps is reported to be around 80%.^[1]

Applications in Synthetic Chemistry

The primary utility of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the pyrrole ring (at the C2 position) and various aryl or heteroaryl groups, providing a versatile route to complex, biologically relevant molecules.^[1]

Logical Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

- Materials: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole, an appropriate arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.
- Procedure:
 - In a reaction vessel, combine 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole (1.0 equivalent), the arylboronic acid (1.5 equivalents), Cs₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (5-10 mol%).
 - Seal the vessel and ensure an inert atmosphere by evacuating and backfilling with nitrogen or argon.

- Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture with vigorous stirring to 80-90 °C.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-5 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(p-toluenesulfonyl)-1H-pyrrole.

Biological Context and Significance

While 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is not known to possess intrinsic biological activity, it serves as a crucial precursor for synthesizing compounds with significant therapeutic potential. The pyrrole nucleus is a cornerstone in medicinal chemistry. Derivatives synthesized using this intermediate are evaluated for a range of activities, including:

- Antibacterial Agents: The pyrrole scaffold is present in many natural and synthetic compounds that exhibit potent activity against various bacterial strains.[\[2\]](#)
- Anti-inflammatory Agents: Pyrrole derivatives have been investigated for their ability to inhibit inflammatory mediators.
- Antioxidant Agents: Certain 1,5-diaryl pyrrole derivatives have shown protective effects against neurotoxicity in cellular models by mitigating oxidative stress.[\[7\]](#)
- Anticancer Agents: The pyrrole ring is a structural component of several anticancer drugs, such as Sunitinib.[\[8\]](#)

The stability and reliable reactivity of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole in cross-coupling reactions make it an indispensable tool for drug discovery programs aimed at developing novel pyrrole-based therapeutics. Its use allows for the systematic synthesis of

libraries of 2-arylpyrroles, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

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